Tri(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
Tri(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C9H9N·HCl It is a derivative of propargylamine, characterized by the presence of three prop-2-yn-1-yl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride (CuCl) or zinc oxide (ZnO) nanoparticles, under solvent-free conditions . The reaction typically proceeds at elevated temperatures (e.g., 110°C) to yield the desired propargylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tri(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines or carbon-carbon bonded products.
Scientific Research Applications
Tri(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of tri(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as monoamine oxidase (MAO) by binding to the active site and preventing the breakdown of neurotransmitters.
Pathways Involved: It can modulate oxidative stress pathways, leading to neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler derivative with one prop-2-yn-1-yl group.
Dipropargylamine: Contains two prop-2-yn-1-yl groups.
Selegiline: A well-known MAO inhibitor with a similar propargylamine structure.
Uniqueness
Tri(prop-2-yn-1-yl)amine hydrochloride is unique due to its three propargyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H |
InChI Key |
ZPBSBRKMKXEDME-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#C)CC#C.Cl |
Origin of Product |
United States |
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